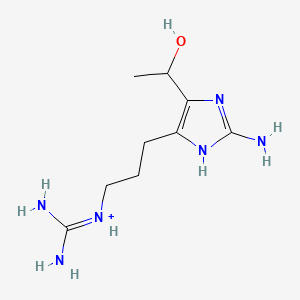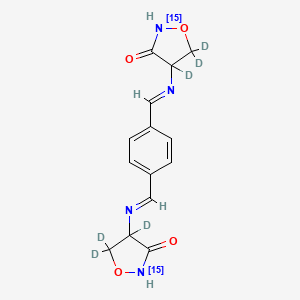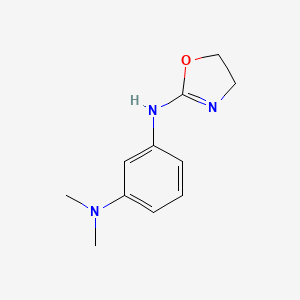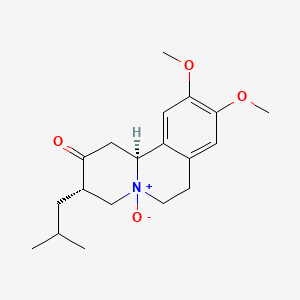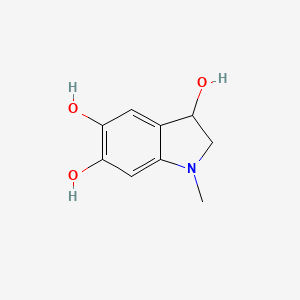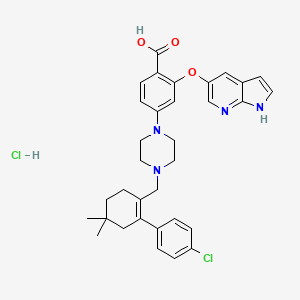
1,2-Distearin-D70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Distearin-D70, also known as 1,1′-(2-Hydroxy-1,3-propanediyl-1,1,2,3,3-d5) dioctadecanoate-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d35, is a stable isotope-labeled compound. It is a type of diacylglycerol (DAG) where both acyl groups are stearic acid. This compound is used in various scientific research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Distearin-D70 can be synthesized through esterification reactions involving glycerol and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrogenation of vegetable oils to produce stearic acid, followed by esterification with glycerol. The process is optimized to achieve high yields and purity, often exceeding 99% .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Distearin-D70 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce stearic acid and glycerol.
Transesterification: It can react with other alcohols to form different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed
Major Products Formed
Oxidation: Stearic acid and glycerol.
Hydrolysis: Stearic acid and glycerol.
Transesterification: Various esters depending on the alcohol used
Applications De Recherche Scientifique
1,2-Distearin-D70 is utilized in a wide range of scientific research applications, including:
Biology: It serves as a tracer in metabolic studies to investigate lipid metabolism and the role of diacylglycerols in cellular signaling
Medicine: It is used in the development of lipid-based drug delivery systems and in the study of lipid-related diseases
Industry: It is employed in the formulation of food emulsifiers and cosmetics.
Mécanisme D'action
The mechanism of action of 1,2-Distearin-D70 involves its role as a diacylglycerol. Diacylglycerols are important signaling molecules that activate protein kinase C (PKC) pathways. The activation of PKC leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Distearin: Similar to 1,2-Distearin-D70 but with the stearic acid groups attached to the first and third carbon atoms of glycerol.
1,2-Dipalmitin: Similar structure but with palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid instead of stearic acid
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium labeling allows for precise tracking and quantification in complex biological systems .
Propriétés
Formule moléculaire |
C39H76O5 |
|---|---|
Poids moléculaire |
695.4 g/mol |
Nom IUPAC |
[3-hydroxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2 |
Clé InChI |
UHUSDOQQWJGJQS-TYAABNJCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


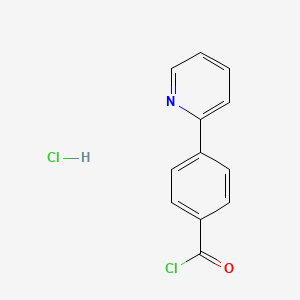
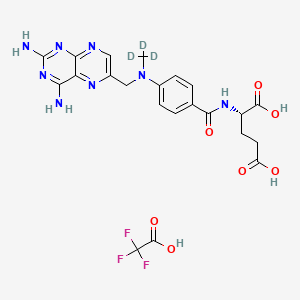
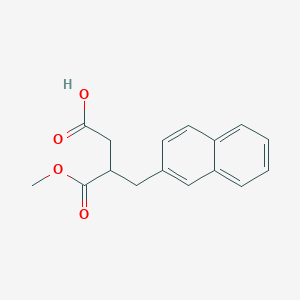
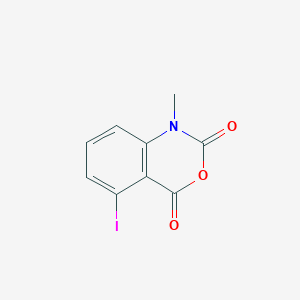
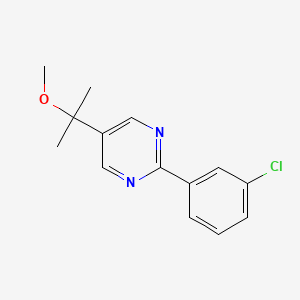

![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
